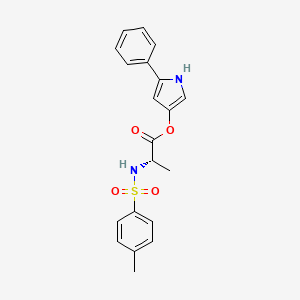

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

- The synthesis of related compounds to 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, such as 5-hydroxy-1-aminopyrroline-3-carboxylic acid derivatives from 1,2-diaza-1,3-butadienes and aldehydes, has been demonstrated. This process involves domino reactions that execute multistep transformations without intermediate workup procedures (Attanasi et al., 2002).

Molecular Structure Analysis

- The molecular structure of compounds related to 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole, such as N-(1-carboxyethyl)-6-(hydroxymethyl)pyridinium-3-ol, has been characterized. These studies involved X-ray diffraction to determine molecular organization and intermolecular interactions (Villard et al., 2003).

Chemical Reactions and Properties

- Studies on related pyrrole compounds have shown a variety of chemical reactions. For instance, the oxidation of N-hydroxypyrrole and 3-phenyl-N-hydroxypyrrole yielded transient pyrrolyl-1-oxyl radicals, as observed by EPR spectroscopy. This indicates a reactive nature in oxidative conditions (Kakouris et al., 1992).

Physical Properties Analysis

- Physical properties such as solubility and photostability of related compounds like π-conjugated polymers containing pyrrolo[3,4-c]pyrrole (DPP) units have been explored. These properties are crucial for electronic applications, indicating potential utility in material science (Beyerlein & Tieke, 2000).

Chemical Properties Analysis

- The chemical properties of related pyrrole compounds have been investigated, such as the influence of steric hindrance and electronic nature of substituents on supramolecular arrangements of 5-(substituted phenyl)-2-formylpyrroles. These studies reveal insights into the interactions and stability of pyrrole compounds under various conditions (Figueira et al., 2015).

Scientific Research Applications

Diagnostic Applications : The tosylalanine ester of 3-hydroxy-5-phenylpyrrole (HOPPy), closely related to your compound, is used diagnostically to test urine for the presence of human leukocyte elastase (HLE) as an indicator of urinary tract infections. Kinetic constants for the HLE-catalyzed hydrolysis of this substrate have been determined, and research has been conducted on diazo coupling reactions involving HOPPy, which is pivotal for the diagnostic application (Jackson et al., 1995).

Pharmaceutical Building Blocks : Compounds like 3-arylpiperidines, synthesized through palladium-catalyzed migrative Negishi coupling involving phenylpyrrole-based phosphine ligands, are important in pharmaceutical research. This process is used to access 3-aryl-N-Boc-piperidines, which are crucial for drug development (Millet & Baudoin, 2015).

Anticancer Research : Derivatives of 1,2-dimethyl-3,4-bis(hydroxymethyl)-5-phenylpyrrole bis(N-methylcarbamate) have been synthesized and tested for antileukemic activity against lymphocytic leukemia, showing significant activity in assays (Anderson & Halat, 1979).

Synthesis of Rigid Dipeptide Mimics : Research into the synthesis of enantiopure pyrrolizidinone amino acids, which are rigid dipeptide mimics, has been carried out. These compounds, including derivatives of phenylpyrrole, are potential tools for exploring peptide conformation-activity relationships (Rao, Pinyol, & Lubell, 2007).

Sodium Channel Blocking for Anticonvulsant Activity : A study on the synthesis of new 3-aminopyrroles and their testing for anticonvulsant activity showed that several derivatives exhibit considerable activity with minimal neurotoxicity. These compounds, including those with phenylpyrrole structures, block sodium channels in a frequency-dependent manner, indicating potential as anticonvulsants (Unverferth et al., 1998).

Mechanism of Action

Target of Action

It’s structurally related compound, n-tosyl-l-alanine-3-indoxyl ester (taloxin), is used for analyzing leukocytes, especially in urine . This suggests that 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole might also interact with leukocytes.

Biochemical Pathways

It’s possible that it may influence pathways related to leukocyte function, given the known uses of its related compound, Taloxin .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For instance, storage conditions can affect the stability of a compound. N-Tosyl-L-alanine-3-indoxyl ester, a related compound, is recommended to be stored at -20°C and protected from light . Similar conditions might be applicable for 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole.

properties

IUPAC Name |

(5-phenyl-1H-pyrrol-3-yl) (2S)-2-[(4-methylphenyl)sulfonylamino]propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4S/c1-14-8-10-18(11-9-14)27(24,25)22-15(2)20(23)26-17-12-19(21-13-17)16-6-4-3-5-7-16/h3-13,15,21-22H,1-2H3/t15-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZALJYJCTCKOHO-HNNXBMFYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC(C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N[C@@H](C)C(=O)OC2=CNC(=C2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole | |

Q & A

Q1: How does 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole contribute to the detection of leukocyte esterase in the described paper-based devices?

A1: In the presented research [, ], 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole functions as a recognition element within the sensing mechanism of the paper-based devices (LE-PAD and LE-Ag-μPADs). When urine containing LE is introduced to the device, LE interacts with 3-(N-Tosyl-L-alaninyloxy)-5-phenylpyrrole and 1-diazo-2-naphthol-4-sulfonic acid, initiating a chemical reaction. This reaction generates non-conductive azo compounds that interact with the silver-based conductive layer on the paper device, causing a measurable change in electrical resistance. This change in resistance directly correlates with the concentration of LE in the urine sample, enabling quantitative LE detection.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(1-Diphenoxyphosphanyloxypropan-2-yloxy)propan-2-yl 2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-diphenoxyphosphanyloxypropoxy)propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy-phenoxyphosphanyl]oxypropoxy]propoxy-phenoxyphosphanyl]oxypropoxy]propyl phenyl phosphite](/img/structure/B1141642.png)

![2-[3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-1,3,3-trimethyl-3H-indol-1-ium iodide](/img/structure/B1141643.png)

![Methyl 7-chloro-1h-pyrrolo[2,3-c]pyridine-4-carboxylate](/img/structure/B1141650.png)

![4-[Deuterio(1,1,2,2,3,3-hexadeuteriobutyl)amino]benzoic acid](/img/structure/B1141656.png)

![1-Oxa-7-azaspiro[4.5]decan-2-one](/img/structure/B1141662.png)